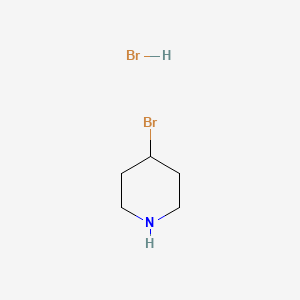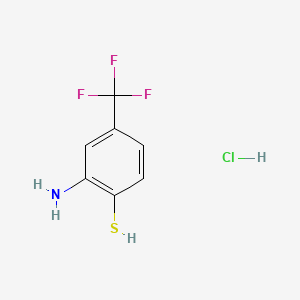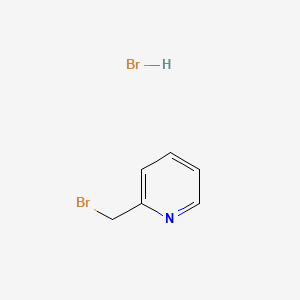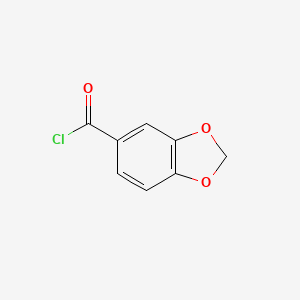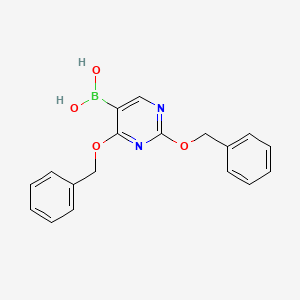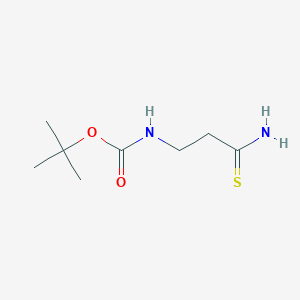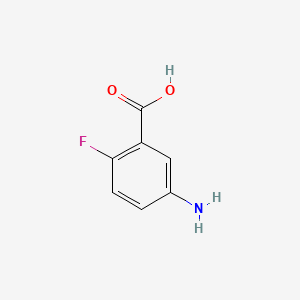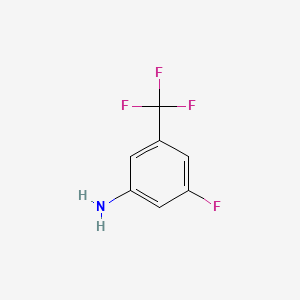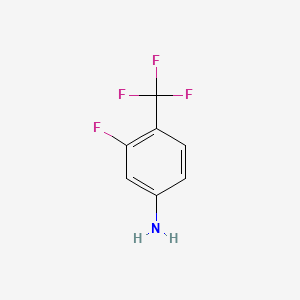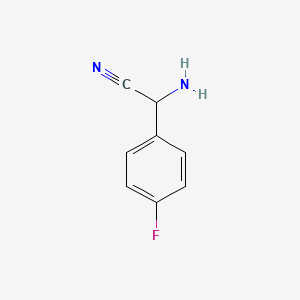
D-Asparagine methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Asparagine methyl ester hydrochloride is a yellow, water-soluble industrial chemical. It is primarily used as an intermediate in the synthesis of cefepime, a fourth-generation cephalosporin antibiotic . The compound has a molecular formula of C5H10N2O3·HCl and a molecular weight of 182.6 g/mol .
Mechanism of Action
Target of Action
D-Asparagine methyl ester hydrochloride, also known as Methyl D-asparaginate hydrochloride, is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .
Mode of Action
It is known that the compound is used as an intermediate in the synthesis of cefepime . The ester hydrochloride reacts with sodium borohydride to form this compound .
Biochemical Pathways
As a derivative of d-asparagine, it may be involved in similar metabolic processes in nerve and brain tissue .
Result of Action
As an intermediate in the synthesis of cefepime, it contributes to the formation of this antibiotic .
Action Environment
It is known to be a yellow, water-soluble, industrial chemical .
Biochemical Analysis
Biochemical Properties
D-Asparagine methyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of antibiotics like cefepime . It interacts with enzymes such as asparagine synthetase, which catalyzes the synthesis of asparagine from aspartate and ammonia . This interaction is crucial for the production of asparagine, which is involved in the metabolic control of cell functions in nerve and brain tissue . Additionally, this compound is involved in the hydrolysis reactions catalyzed by asparaginase, converting asparagine to aspartate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is involved in the metabolic control of cell functions in nerve and brain tissue, impacting the synthesis of proteins, enzymes, and muscle tissue . The compound’s role in asparagine metabolism is vital for maintaining cellular homeostasis and supporting cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to asparagine synthetase, facilitating the conversion of aspartate to asparagine . This binding interaction is essential for the amidation reaction that attaches ammonia to aspartic acid . Additionally, this compound is involved in enzyme inhibition and activation processes that regulate gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can influence cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including disruptions in protein synthesis and cellular metabolism . Threshold effects have been observed, indicating the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of asparagine . It interacts with enzymes such as asparagine synthetase and asparaginase, which play critical roles in asparagine metabolism . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s localization and accumulation in target tissues, ensuring its availability for biochemical reactions . The distribution of this compound is crucial for its role in metabolic processes and cellular functions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is essential for the compound’s activity and function in cellular metabolism and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Asparagine methyl ester hydrochloride is synthesized through a multi-step process:
Reaction with Di-tert-butyl Dicarbonate and Thionyl Chloride: The initial step involves reacting di-tert-butyl dicarbonate with thionyl chloride to form the corresponding diketone.
Reaction with Asparagine Methyl Ester Hydrochloride: The diketone is then reacted with asparagine methyl ester hydrochloride to form the desired product.
Reduction with Sodium Borohydride: The ester hydrochloride is further reacted with sodium borohydride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
D-Asparagine methyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including antibiotics like cefepime.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antibiotics.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
L-Asparagine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the asparagine moiety.
N-Methyl-L-Asparagine: Another derivative of asparagine with a methyl group attached to the nitrogen atom.
Uniqueness:
Stereochemistry: The D-isomer of asparagine methyl ester hydrochloride has unique properties compared to its L-isomer, affecting its reactivity and interaction with biological molecules.
Applications: Its specific use as an intermediate in the synthesis of cefepime highlights its importance in the pharmaceutical industry.
Properties
IUPAC Name |
methyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-18-6 |
Source


|
| Record name | D-Asparagine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


